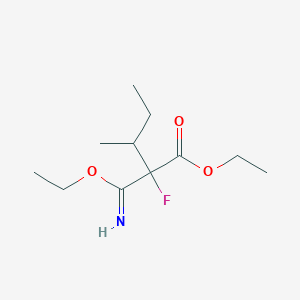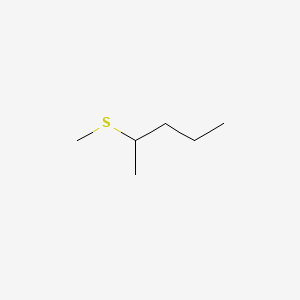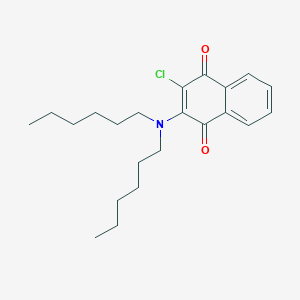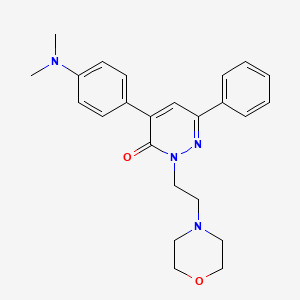![molecular formula C9H12N4S B14706187 N-[Amino(4-methylanilino)methylidene]thiourea CAS No. 14294-14-5](/img/structure/B14706187.png)
N-[Amino(4-methylanilino)methylidene]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Amino(4-methylanilino)methylidene]thiourea is a chemical compound known for its unique structure and properties It is a derivative of thiourea, featuring an amino group attached to a methylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Amino(4-methylanilino)methylidene]thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using readily available starting materials such as amines and carbon disulfide. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[Amino(4-methylanilino)methylidene]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of functionalized thiourea derivatives.
Aplicaciones Científicas De Investigación
N-[Amino(4-methylanilino)methylidene]thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-[Amino(4-methylanilino)methylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[Amino(4-methylanilino)methylidene]thiourea can be compared with other similar compounds, such as:
N-[Amino(anilino)methylidene]thiourea: This compound lacks the methyl group on the aniline moiety, which may affect its reactivity and biological activity.
N-[Amino(4-methoxyanilino)methylidene]thiourea: The presence of a methoxy group instead of a methyl group can influence the compound’s electronic properties and interactions with molecular targets.
Propiedades
Número CAS |
14294-14-5 |
|---|---|
Fórmula molecular |
C9H12N4S |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
[amino-(4-methylanilino)methylidene]thiourea |
InChI |
InChI=1S/C9H12N4S/c1-6-2-4-7(5-3-6)12-8(10)13-9(11)14/h2-5H,1H3,(H5,10,11,12,13,14) |
Clave InChI |
LGLALCHQALEPRH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=NC(=S)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)
![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)




![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)


